molecular formula C9H14ClN3 B1445529 2-(Piperidin-2-yl)pyrazine hydrochloride CAS No. 1361118-55-9

2-(Piperidin-2-yl)pyrazine hydrochloride

Cat. No. B1445529
CAS RN: 1361118-55-9
M. Wt: 199.68 g/mol
InChI Key: SFWKQHTZPRGYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-2-yl)pyrazine hydrochloride, commonly referred to as 2P2PyHCl, is an organic compound that has been used for various scientific applications in recent years. It is a derivative of piperidine, a cyclic amine, and pyrazine, a heterocyclic aromatic compound. As a salt, 2P2PyHCl is highly soluble in water, making it an ideal compound for a range of laboratory experiments.

Scientific Research Applications

Pyrazine Derivatives in Drug Discovery

Pyrazine derivatives have been identified as crucial scaffolds in the development of pharmaceutical agents, with a wide range of biological activities. These compounds have been extensively studied for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are important for the treatment of type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense, reflecting the clinical significance of marketed compounds and the ongoing need to understand long-term side effects and discover more efficacious treatments (Mendieta, Tarragó, & Giralt, 2011).

Pyrazine Compounds in Material Science

In the realm of materials science, pyrazine derivatives are explored for their promising applications in the synthesis of heterocycles, which are pivotal in organic synthesis and have wide-ranging industrial applications. These derivatives serve as key intermediates for constructing complex molecular architectures with potential applications in high energy density materials (HEDM). The diversity and functionality of these compounds underscore their utility in designing novel materials with enhanced properties (Yongjin & Ba Shuhong, 2019).

Pyrazine Derivatives as Antimicrobial and Anticancer Agents

Research into pyrazine derivatives has also revealed their significant antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities, which are essential for developing new therapeutic agents. The structural modification of pyrazine cores allows for the optimization of biological activity, making them valuable candidates for drug discovery and development efforts (Ferreira & Kaiser, 2012).

properties

IUPAC Name

2-piperidin-2-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h5-8,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWKQHTZPRGYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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